molecular formula C8H12O2 B073271 1-Cyclohexenyl acetate CAS No. 1424-22-2

1-Cyclohexenyl acetate

Cat. No. B073271
CAS RN: 1424-22-2
M. Wt: 140.18 g/mol
InChI Key: DRJNNZMCOCQJGI-UHFFFAOYSA-N
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Patent
US03954883

Procedure details

Acetic acid in an amount of 15.1 g. was reacted with 6.1 g. cyclohexanone over the catalyst (0.5 g.) described in Example 1. The reaction started at room temperature (25°C.) in the presence of hydrogen and was stopped after 95 minutes, the temperature reaching a high of 84°C. by application of heat. Cyclohexyl acetate was identified as a reaction product by VPC analysis. This reaction in the presence of Amberlyst-15 resin gives a small amount of 1-acetoxycyclohexene; with conventional platinum-on-alumina catalyst it gives cyclohexanol; and with a loose physical mixture of Amberlyst-15 resin and the conventional platinum-on-alumina, the product is cyclohexanol. By "loose" physical mixture is meant a slurry of the type described in Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(=O)CCCCC1.[H][H].[C:10]([O:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1)(=[O:12])[CH3:11]>C(O)(=O)C>[C:10]([O:13][C:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH:15]=1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted with 6.1 g
CUSTOM
Type
CUSTOM
Details
started at room temperature
CUSTOM
Type
CUSTOM
Details
(25°C.)
CUSTOM
Type
CUSTOM
Details
high of 84°C.
TEMPERATURE
Type
TEMPERATURE
Details
of heat
CUSTOM
Type
CUSTOM
Details
This reaction in the presence of Amberlyst-15 resin

Outcomes

Product
Details
Reaction Time
95 min
Name
Type
product
Smiles
C(C)(=O)OC1=CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.